4,5-Dichloroindole
Overview
Description
4,5-Dichloroindole is a chemical compound with the molecular formula C8H5Cl2N . It has a molecular weight of 186.04 . It is a solid substance and is used in the manufacture of chemical compounds .
Synthesis Analysis
The synthesis of this compound involves nitration of commercially available 2,3-dichlorobenzaldehyde, a telescopic process for the Henry reaction, and subsequently reductive cyclization of the resulting o,β-dinitrostyrene intermediate into this compound using iron powder in methanol and acetic acid .Molecular Structure Analysis
The molecular structure of this compound has been characterized by X-ray structure analysis . The InChI code for this compound is 1S/C8H5Cl2N/c9-6-1-2-7-5 (8 (6)10)3-4-11-7/h1-4,11H .Chemical Reactions Analysis
The chemical reactivity of this compound has been studied. For instance, it has been found to react with several nucleophiles, including thiosemicarbazide and different amines, to produce carboxylic acid derivatives .Physical And Chemical Properties Analysis
This compound is a solid substance . It has a molecular weight of 186.04 and a molecular formula of C8H5Cl2N .Scientific Research Applications
Auxin Activity and Rooting Promoters
4,5-Dichloroindole derivatives, like 5,6-Dichloroindole-3-acetic acid, demonstrate significant rooting-promoting activity in plants, surpassing the effectiveness of common rooting promoters. These compounds exhibit no estrogenic activity, making them interesting candidates for agricultural applications (Katayama, Saito, & Kanayama, 2010).
Plant Growth Regulation
4-Chloroindole-3-acetic acid, a chlorinated indole derivative, is a potent auxin, impacting plant growth and development. It occurs naturally in plants and is utilized in biological assays to understand the structural requirements for auxin-induced plant growth (Reinecke, 2004).
Pharmaceutical Research
Chlorinated indoles, like this compound, are explored for their potential in pharmaceutical research. For instance, 4,6-dichloroindole-2-carboxylic acid analogs have been studied for their affinity to N-methyl-D-aspartate receptors, with potential implications in developing anticonvulsant drugs (Sharma & Sharma, 2014).
Synthetic Chemistry
This compound compounds have been synthesized for various applications, including the development of octasubstituted phthalocyanines, showcasing the versatility of these compounds in synthetic chemistry (Wöhrle, Eskes, Shigehara, & Yamada, 1993).
Corrosion Inhibition
Chlorinated indoles, such as 5-chloroindole, have been investigated as corrosion inhibitors for metals, suggesting potential applications in industrial settings (Moretti, Quartarone, Tassan, & Zlngales, 1996).
Antibacterial and Antifungal Studies
Compounds derived from 4,5-Dichloroindoles have been synthesized and evaluated for their antibacterial, antifungal, and antimalarial activities, highlighting their potential in medicinal chemistry (Akhaja & Raval, 2013).
Safety and Hazards
4,5-Dichloroindole has been classified as a hazardous substance. It has been assigned the signal word “Warning” and is associated with hazard statements H302-H317 . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, and using personal protective equipment .
Relevant Papers Relevant papers on this compound include studies on its synthesis , its molecular structure , and its potential biological activity . These papers provide valuable insights into the properties and applications of this compound.
Biochemical Analysis
Biochemical Properties
It is known that the dichlorinated indole-3-acetic acids, which include 4,5-Dichloroindole, have been synthesized and characterized for bioassays required to establish structure-activity relationships of auxins and their analogues .
Molecular Mechanism
It is synthesized through a three-step process that includes nitration of commercially available 2,3-dichlorobenzaldehyde, a telescopic process for the Henry reaction, and subsequently reductive cyclization of the resulting o,β-dinitrostyrene intermediate into this compound using iron powder in methanol and acetic acid by the Nenitzescu reaction .
Temporal Effects in Laboratory Settings
It has been successfully synthesized on a multikilogram scale with a yield of 67–70% and a purity of 96–98% .
Properties
IUPAC Name |
4,5-dichloro-1H-indole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Cl2N/c9-6-1-2-7-5(8(6)10)3-4-11-7/h1-4,11H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUWQPYPTCAUUGM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C2=C1NC=C2)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Cl2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of finding a novel process for preparing 4,5-Dichloroindole?
A1: While the abstract doesn't delve into specific applications of this compound, it highlights the development of a "novel, practical, and efficient" process for its preparation []. This suggests that this compound likely holds value as a chemical building block or intermediate in various synthetic processes. The discovery of improved synthetic routes for such compounds is crucial for several reasons:
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